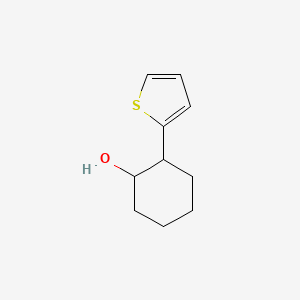

2-(2-Thienyl)cyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

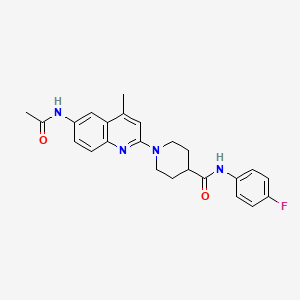

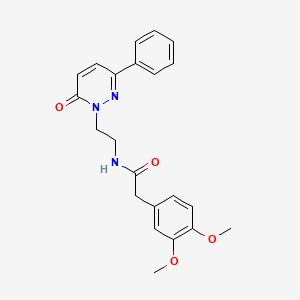

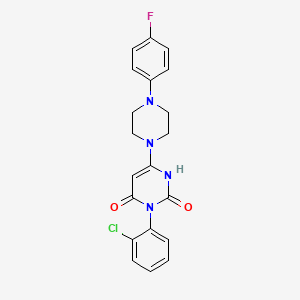

“2-(2-Thienyl)cyclohexanol” is a compound that contains a cyclohexanol moiety with a thiophene ring attached . It contains a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-(2-Thienyl)cyclohexanol”, often involves heterocyclization of various substrates . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of “2-(2-Thienyl)cyclohexanol” includes a cyclohexanol moiety and a thiophene ring . The compound has a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .

Chemical Reactions Analysis

Cyclohexanol, a related compound, can undergo dehydration to form cyclohexene in the presence of a strong acid . This reaction involves a complex network, including the aromatization of cyclohexanol to phenol, dehydration of cyclohexanol to cyclohexene, and condensation of cyclohexanone to cyclohexylidencyclohexanone .

Physical And Chemical Properties Analysis

Cyclohexanol, a related compound, is a viscous liquid with a relatively high melting point (25.93°C) and boiling point (161°C). It is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds .

Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

- Medicinal chemists utilize these derivatives to enhance advanced compounds with a range of biological effects. For instance, they play a role in developing anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic drugs .

Pharmaceuticals and Drug Design

- Several important drugs incorporate the thiophene framework:

Thiazole Derivatives

- Researchers have synthesized 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles using reactions involving 2-(2-Thienyl)cyclohexanol . These newly created compounds were screened for antifungal and antibacterial activities .

Safety and Hazards

Direcciones Futuras

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . Therefore, further investigations into catalysts and processes for cyclohexanol dehydrogenation may offer potential avenues for the future .

Mecanismo De Acción

Target of Action

It is known that cyclohexanol, a related compound, interacts with alcohol dehydrogenase 1b . This enzyme plays a crucial role in the metabolism of alcohols in the body .

Mode of Action

Alcohols generally undergo oxidation to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . This process involves the loss of hydrogen atoms and the formation of new bonds.

Biochemical Pathways

For instance, the oxidation of alcohols, like cyclohexanol, can lead to the production of energy in the form of adenosine triphosphate (ATP) through the citric acid cycle .

Pharmacokinetics

A related compound, cyclohexanol, is known to interact with alcohol dehydrogenase 1b, which could potentially influence its metabolism .

Result of Action

The oxidation of alcohols can lead to the formation of carbonyl-containing compounds, which can have various effects on cellular processes .

Propiedades

IUPAC Name |

2-thiophen-2-ylcyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCBNZGPGVRJIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Thienyl)cyclohexanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)

![N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)